

A Comprehensive Technical Guide on the Biological Activities of Semilicoisoflavone B

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Compound of Interest

Compound Name: *Semilicoisoflavone B*

Cat. No.: B045993

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Semilicoisoflavone B is a prenylated isoflavone isolated from plants of the *Glycyrrhiza* species, commonly known as licorice.[1] As a member of the flavonoid family, it has attracted scientific interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the known biological activities of **Semilicoisoflavone B**, with a focus on its anticancer, neuroprotective, and enzymatic inhibitory effects. The information is presented with detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular pathways to support further research and drug development endeavors.

Anticancer Activity

Semilicoisoflavone B has demonstrated significant anticancer activity, particularly against oral squamous cell carcinoma (OSCC).[1][2][3] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) through the modulation of key signaling pathways.

Quantitative Data

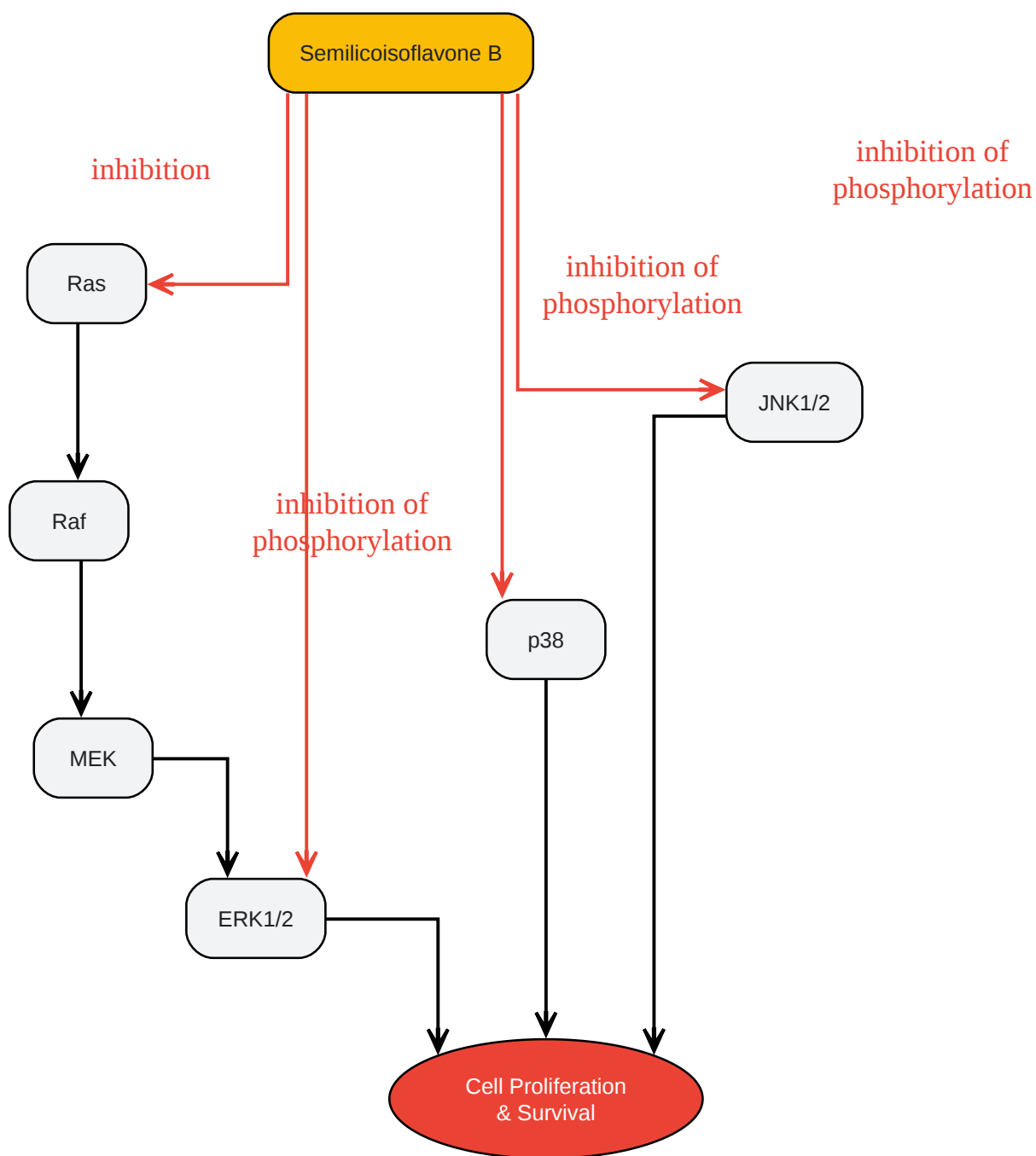
The cytotoxic effects of **Semilicoisoflavone B** have been evaluated in various OSCC cell lines. The following table summarizes the available quantitative data on its anticancer activity.

Biological Activity	Cell Line(s)	Treatment	Key Findings	Reference
Cytotoxicity	SAS, SCC9, OECM-1, HSC3M3 (OSCC)	0-100 μ M for 24h	Dose-dependent reduction in cell viability.	--INVALID-LINK--
Cell Cycle Arrest	SAS, SCC9 (OSCC)	0-100 μ M for 24h	Arrest at G2/M phase; downregulation of Cyclin A, CDK2, CDK4, CDK6.	--INVALID-LINK--
Apoptosis Induction	SAS, SCC9 (OSCC)	0-100 μ M for 24h	Increased nuclear condensation; increased percentage of apoptotic cells.	--INVALID-LINK--
ROS Production	SAS, SCC9 (OSCC)	100 μ M for 0-6h	Time-dependent increase in ROS levels.	--INVALID-LINK--

Signaling Pathways

Semilicoisoflavone B exerts its anticancer effects by modulating several critical signaling pathways.

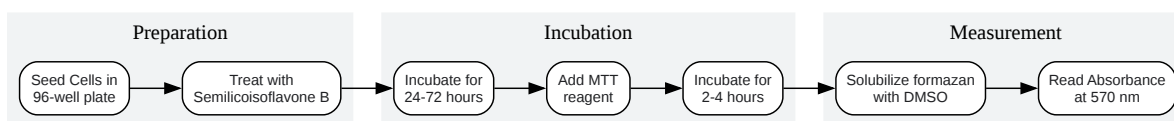
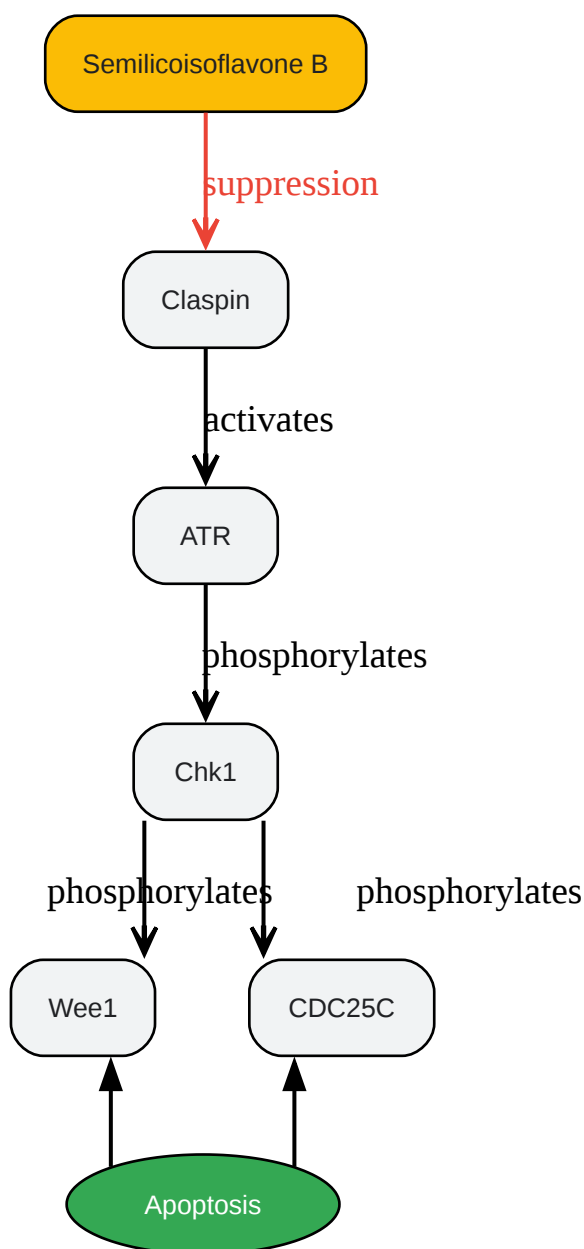
Semilicoisoflavone B has been shown to suppress the Ras/Raf/MEK signaling cascade, which is a crucial regulator of cell proliferation and survival.[\[1\]](#) It also reduces the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, p38, and JNK1/2.[\[1\]](#)

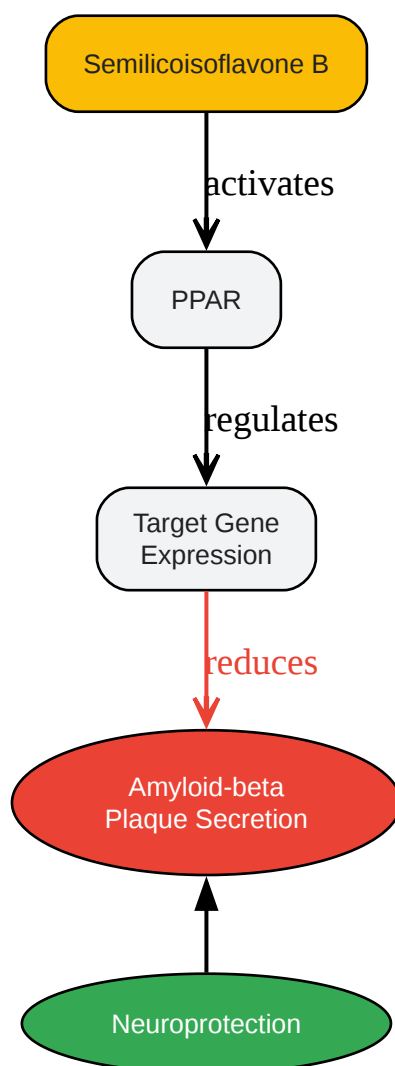


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SFB Inhibition of MAPK/Ras/Raf/MEK Pathway.

In 5-fluorouracil (5FU)-resistant OSCC cells, **Semilicoisoflavone B** disrupts the ATR-Chk1 signaling pathway by suppressing claspin expression. This leads to reduced phosphorylation of ATR, Chk1, Wee1, and CDC25C, ultimately contributing to apoptosis.[3]





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